molecular formula C14H16N4O2 B14918306 3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Cat. No.: B14918306
M. Wt: 272.30 g/mol
InChI Key: YFTCCNUPLDVNDH-UHFFFAOYSA-N
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Description

3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound with a unique bicyclic structure. It contains multiple functional groups, including imino, isopropyl, dimethyl, and tricarbonitrile groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile typically involves the reaction of tetracyanoethyl ketones with aldehydes. This reaction is carried out in a dilute aqueous acetic acid medium, which facilitates the formation of the desired bicyclic structure . The stereoselectivity of the reaction is influenced by the conformational characteristics of the reactants and the reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imino and nitrile groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imino-5-isopropyl-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

3-imino-1,7-dimethyl-5-propan-2-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

InChI

InChI=1S/C14H16N4O2/c1-8(2)10-14(7-17)11(18)20-12(4,19-10)9(3)13(14,5-15)6-16/h8-10,18H,1-4H3

InChI Key

YFTCCNUPLDVNDH-UHFFFAOYSA-N

Canonical SMILES

CC1C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C(C)C)C

Origin of Product

United States

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